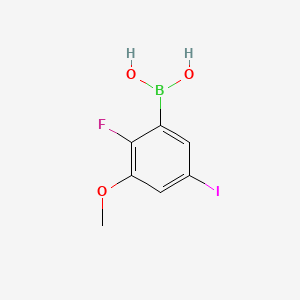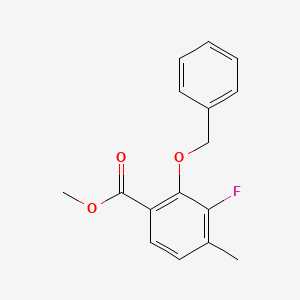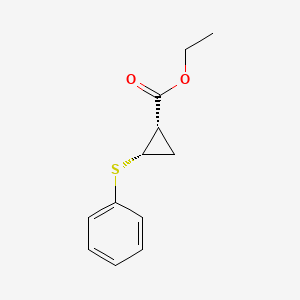
Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenylthio group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol derivatives, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-(Phenylthio)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-(Phenylthio)cyclopropane-1-carboxylate: Stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(Phenylthio)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
63012-13-5 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-phenylsulfanylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2S/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
VKXWMRJUJPLRGU-MNOVXSKESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]1SC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CC1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


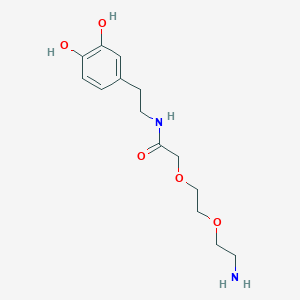
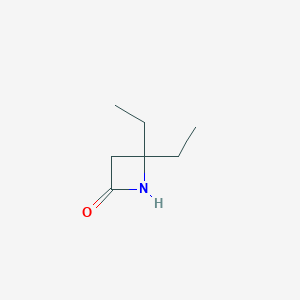
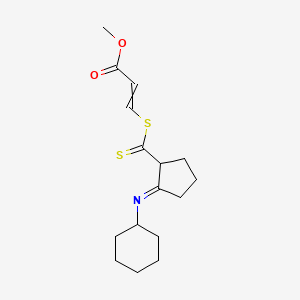
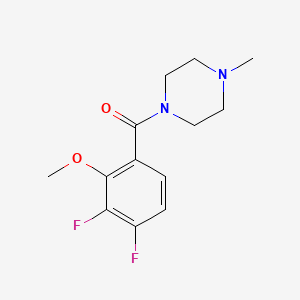
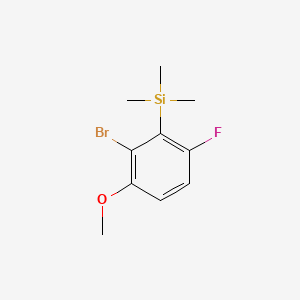
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
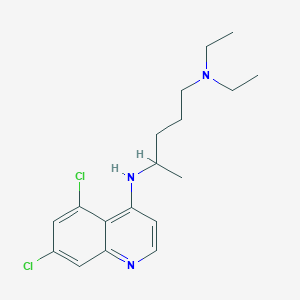
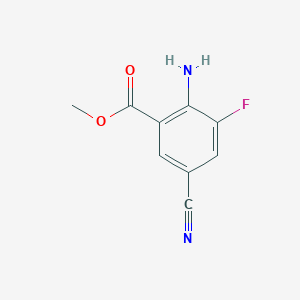

![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
